molecular formula C18H27O5P B14668553 Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite CAS No. 42567-04-4

Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite

Katalognummer: B14668553
CAS-Nummer: 42567-04-4
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: ZGDCYFMCNOPXJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite involves several steps. One common method includes the reaction of phenyl phosphite with 3-ethyl-3-oxetanemethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphates.

    Reduction: It can be reduced under specific conditions to yield different phosphite derivatives.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite has several scientific research applications:

Wirkmechanismus

The mechanism of action of Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Vergleich Mit ähnlichen Verbindungen

Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite can be compared with similar compounds such as:

    Bis(1-ethyl(3-oxetanil)methyl) ether: This compound has a similar oxetane structure but differs in its ether linkage.

    Other phosphite derivatives: These compounds share the phosphite group but may have different substituents and properties. The uniqueness of this compound lies in its specific combination of oxetane and phosphite groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

42567-04-4

Molekularformel

C18H27O5P

Molekulargewicht

354.4 g/mol

IUPAC-Name

bis[(3-ethyloxetan-3-yl)methyl] phenyl phosphite

InChI

InChI=1S/C18H27O5P/c1-3-17(10-19-11-17)14-21-24(23-16-8-6-5-7-9-16)22-15-18(4-2)12-20-13-18/h5-9H,3-4,10-15H2,1-2H3

InChI-Schlüssel

ZGDCYFMCNOPXJG-UHFFFAOYSA-N

Kanonische SMILES

CCC1(COC1)COP(OCC2(COC2)CC)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.